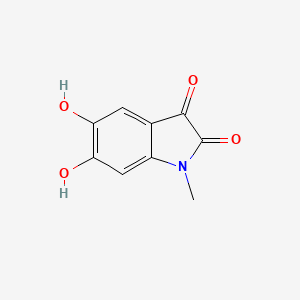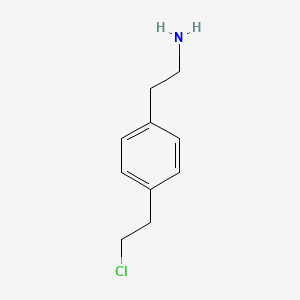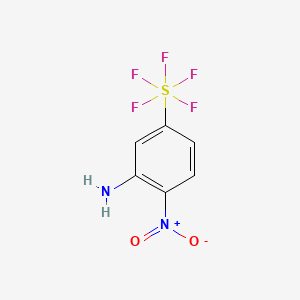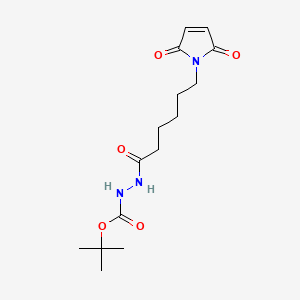
5,6-二羟基-1-甲基吲哚啉-2,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dihydroxy-1-methylindoline-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
科学研究应用
5,6-Dihydroxy-1-methylindoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
Target of Action
It is known that similar compounds, such as 1-methylisatin, have been studied for their interaction with human adult haemoglobin .
Mode of Action
Related compounds like 1-methylisatin have been used as reactants for the preparation of various compounds, including spirobicyclic and bis-spirotricyclic pyrazolidinones, spirocyclic oxindole-butenolides, and spiro-oxindoles . These reactions suggest that 5,6-Dihydroxy-1-methylindoline-2,3-dione may also interact with its targets in a similar manner.
Biochemical Pathways
One study has shown that the one-electron oxidation of a similar compound, 5,6-dihydroxy-2,3-dihydroindole, is involved in the formation of eumelanin, a natural pigment found in the human body . This suggests that 5,6-Dihydroxy-1-methylindoline-2,3-dione might also be involved in similar biochemical pathways.
Result of Action
It is known that similar compounds, such as 1-methylisatin, have been used as reactants for the preparation of various compounds with potential biological activities .
Action Environment
It is known that similar compounds, such as 1-methylisatin, have been used in various chemical reactions, suggesting that the action of 5,6-dihydroxy-1-methylindoline-2,3-dione might also be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化分析
Biochemical Properties
5,6-Dihydroxy-1-methylindoline-2,3-dione is involved in several biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as ribosyldihydronicotinamide dehydrogenase (quinone), which plays a role in cellular redox reactions . The interaction between 5,6-Dihydroxy-1-methylindoline-2,3-dione and these enzymes can influence the overall biochemical pathways within the cell, affecting processes such as energy production and detoxification.
Cellular Effects
The effects of 5,6-Dihydroxy-1-methylindoline-2,3-dione on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of various signaling molecules, leading to changes in gene expression patterns . These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Additionally, 5,6-Dihydroxy-1-methylindoline-2,3-dione can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 5,6-Dihydroxy-1-methylindoline-2,3-dione exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For example, the interaction with ribosyldihydronicotinamide dehydrogenase (quinone) can alter the enzyme’s activity, affecting the redox state of the cell. Additionally, 5,6-Dihydroxy-1-methylindoline-2,3-dione can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 5,6-Dihydroxy-1-methylindoline-2,3-dione can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products can have different biochemical properties, potentially leading to changes in cellular effects. Long-term studies have shown that prolonged exposure to 5,6-Dihydroxy-1-methylindoline-2,3-dione can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5,6-Dihydroxy-1-methylindoline-2,3-dione vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell survival . At higher doses, it can exhibit toxic effects, including cellular damage and apoptosis. The threshold for these effects can vary depending on the specific animal model and the route of administration. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing the adverse effects.
Metabolic Pathways
5,6-Dihydroxy-1-methylindoline-2,3-dione is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities, influencing the overall metabolic flux within the cell. Additionally, 5,6-Dihydroxy-1-methylindoline-2,3-dione can interact with cofactors such as NADH and FAD, affecting their availability and utilization in metabolic reactions.
Transport and Distribution
The transport and distribution of 5,6-Dihydroxy-1-methylindoline-2,3-dione within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of 5,6-Dihydroxy-1-methylindoline-2,3-dione can influence its overall activity and function, as different cellular compartments may have varying biochemical environments.
Subcellular Localization
The subcellular localization of 5,6-Dihydroxy-1-methylindoline-2,3-dione is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications . The localization of 5,6-Dihydroxy-1-methylindoline-2,3-dione can affect its interactions with other biomolecules and its overall biochemical activity. For example, its presence in the mitochondria can influence mitochondrial metabolism and energy production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-1-methylindoline-2,3-dione typically involves the oxidation of 5,6-dihydroxyindole derivatives. One common method is the oxidative polymerization of tyrosine via the catechol L-dopa . The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide in an acidic medium.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
5,6-Dihydroxy-1-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its indole precursor.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include quinone derivatives, reduced indole derivatives, and various substituted indole compounds .
相似化合物的比较
Similar Compounds
5-Methylindoline-2,3-dione: Similar in structure but lacks the hydroxyl groups at positions 5 and 6.
1-Methylisatin: Another indole derivative with a similar core structure but different functional groups.
Uniqueness
5,6-Dihydroxy-1-methylindoline-2,3-dione is unique due to the presence of hydroxyl groups at positions 5 and 6, which significantly influence its chemical reactivity and biological activity. These hydroxyl groups make it a valuable intermediate in the synthesis of various biologically active compounds and contribute to its potential therapeutic applications .
属性
IUPAC Name |
5,6-dihydroxy-1-methylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-10-5-3-7(12)6(11)2-4(5)8(13)9(10)14/h2-3,11-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEVVGGRRIEUPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=O)C1=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophan Methyl Ester](/img/structure/B570237.png)


![(4-cyanophenyl) 4-[(2S)-2-methylbutoxy]benzoate](/img/structure/B570243.png)
![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B570244.png)
![6H-IMIDAZO[4,5-G]BENZOTHIAZOL-7-OL, 2-METHYL-](/img/structure/B570246.png)






